molecular formula C7H9F5O3 B12084149 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate

3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B12084149
M. Wt: 236.14 g/mol
InChI Key: BDFJINYPDFTCMJ-UHFFFAOYSA-N
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Description

3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate: is a fluorinated organic compound with the molecular formula C7H9F5O3. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,3,3-tetrafluoropropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Acid or base catalysts depending on the reaction type.

Major Products:

    Substitution Products: Depending on the substituent introduced.

    Hydrolysis Products: 3-fluoropropanol and 2,2,3,3-tetrafluoropropanol.

    Transesterification Products: Various carbonate esters.

Scientific Research Applications

3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, enhancing their stability and activity. Additionally, the carbonate group can undergo hydrolysis, releasing the active fluorinated alcohols that can interact with specific molecular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9F5O3

Molecular Weight

236.14 g/mol

IUPAC Name

3-fluoropropyl 2,2,3,3-tetrafluoropropyl carbonate

InChI

InChI=1S/C7H9F5O3/c8-2-1-3-14-6(13)15-4-7(11,12)5(9)10/h5H,1-4H2

InChI Key

BDFJINYPDFTCMJ-UHFFFAOYSA-N

Canonical SMILES

C(COC(=O)OCC(C(F)F)(F)F)CF

Origin of Product

United States

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